molecular formula C16H21NO2 B2615428 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034406-69-2

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2615428
CAS RN: 2034406-69-2
M. Wt: 259.349
InChI Key: KAWVTQMXRWZKAL-UHFFFAOYSA-N
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Description

“N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide” belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring . Indane derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indane derivatives has been achieved by various methods . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .

Scientific Research Applications

1. Medicinal Chemistry Applications

  • Antimitogenic Activities

    Analogues of cyclosporin A, which include compounds structurally similar to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide, have been studied for their antimitogenic activities. For instance, various analogues specifically modified in the 1-position of cyclosporin A were synthesized and evaluated for their ability to inhibit Con A stimulated thymocytes. This research emphasizes the importance of specific amino acids in the 1-position of cyclosporin A for full antimitogenic activity (Rich et al., 1986).

  • CCR2 Antagonist Activity

    The introduction of ring restrictions to a linear aminobutyramide CC chemokine receptor 2 (CCR2) antagonist lead to the discovery of a 1,3-disubstituted cyclopentane scaffold with enhanced receptor binding and antagonist activity. This research indicates the potential of cyclopentanecarboxamide-based compounds in developing potent antagonists for chemokine receptors, which could have significant implications in treating diseases like cancer and inflammation (Yang et al., 2007).

2. Biochemistry Applications

  • Enzyme Inhibition: N-Hydroxy-N'-(4-butyl-2-methylphenyl) formamidine (HET0016) is a compound that exhibits a high degree of selectivity in inhibiting the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) in both rat and human renal microsomes. Studies on compounds like HET0016, which share structural similarities with this compound, suggest their potential role in selectively inhibiting cytochrome P450 enzymes responsible for the formation of 20-HETE (Miyata et al., 2001).

3. Organic Chemistry Applications

  • Synthesis of Novel Derivatives: Research has been conducted on the synthesis of various novel derivatives using cyclopentanecarboxamide scaffolds. These derivatives have potential applications in further drug development and research in medicinal chemistry (Aghekyan et al., 2009).

Future Directions

The future directions for “N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The resistance of microbes to current antimicrobials could be overcome by developing new synthetic organic compounds .

properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15(12-5-1-2-6-12)17-11-16(19)9-13-7-3-4-8-14(13)10-16/h3-4,7-8,12,19H,1-2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWVTQMXRWZKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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